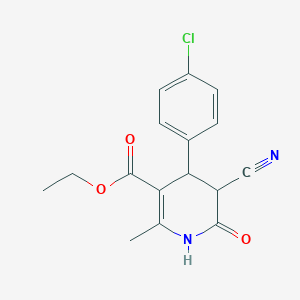
5-nitro-1-methyl-3-phenyl-2-(1-pyrrolidinylmethyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-nitro-1-methyl-3-phenyl-2-(1-pyrrolidinylmethyl)-1H-indole, commonly known as 'Nitroindole' is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. Nitroindole is a heterocyclic compound that contains a fused indole and pyrrolidine ring system. It has been widely studied for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions in scientific research.
作用機序
The mechanism of action of Nitroindole is not fully understood. However, it has been suggested that Nitroindole exerts its effects by inhibiting various enzymes and proteins involved in cellular processes. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Nitroindole has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Nitroindole has been found to have various biochemical and physiological effects. It has been found to induce apoptosis, a programmed cell death mechanism, in cancer cells. Nitroindole has also been found to inhibit the growth and proliferation of cancer cells. In addition, Nitroindole has been found to have anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins.
実験室実験の利点と制限
Nitroindole has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and purify. Nitroindole is also stable under various conditions, making it suitable for use in various assays. However, Nitroindole has some limitations, such as its low solubility in water, which can make it challenging to use in aqueous-based assays.
将来の方向性
There are several future directions for the study of Nitroindole. One potential direction is the development of Nitroindole-based drugs and therapies for the treatment of cancer and inflammatory diseases. Another direction is the study of Nitroindole's mechanism of action and its interactions with various enzymes and proteins. Additionally, the synthesis of Nitroindole derivatives and analogs with improved properties and efficacy is another area of future research.
Conclusion:
Nitroindole is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research on Nitroindole is needed to fully understand its potential applications and to develop new drugs and therapies.
合成法
The synthesis of Nitroindole involves the reaction between 1-methyl-3-phenylindole and 1-pyrrolidinemethanamine in the presence of nitric acid. This reaction leads to the formation of Nitroindole, which can be further purified through various methods such as recrystallization, column chromatography, and HPLC.
科学的研究の応用
Nitroindole has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anticancer, anti-inflammatory, and antimicrobial properties. In addition, Nitroindole has been studied for its potential use in the development of new drugs and therapies.
特性
製品名 |
5-nitro-1-methyl-3-phenyl-2-(1-pyrrolidinylmethyl)-1H-indole |
|---|---|
分子式 |
C20H21N3O2 |
分子量 |
335.4 g/mol |
IUPAC名 |
1-methyl-5-nitro-3-phenyl-2-(pyrrolidin-1-ylmethyl)indole |
InChI |
InChI=1S/C20H21N3O2/c1-21-18-10-9-16(23(24)25)13-17(18)20(15-7-3-2-4-8-15)19(21)14-22-11-5-6-12-22/h2-4,7-10,13H,5-6,11-12,14H2,1H3 |
InChIキー |
OZFBMSPPIWRJNS-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C1CN3CCCC3)C4=CC=CC=C4 |
正規SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C1CN3CCCC3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





methanone](/img/structure/B259442.png)
![4-[(diethylamino)sulfonyl]-N-(2-phenylethyl)-2-thiophenecarboxamide](/img/structure/B259445.png)
![6-Amino-4-(2,3-dichlorophenyl)-3-(trifluoromethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B259447.png)
![ethyl (2Z)-5-amino-6-cyano-7-(5-methylfuran-2-yl)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate](/img/structure/B259448.png)





![[3-(4-Methylphenyl)-5-isoxazolyl]acetonitrile](/img/structure/B259480.png)
![Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone](/img/structure/B259483.png)
![Furan-2-yl-[4-(thiophene-2-carbonyl)-1,2-oxazol-3-yl]methanone](/img/structure/B259484.png)